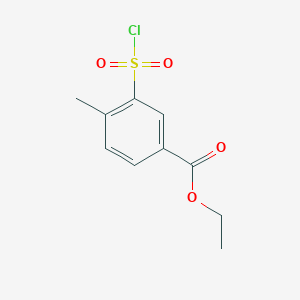

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate

Beschreibung

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is a sulfonyl chloride derivative with the molecular formula C₁₁H₁₁ClO₄S (calculated molecular weight: 286.72 g/mol). Its structure features a benzoate ester backbone with a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl (-CH₃) substituent at the 4-position of the aromatic ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities into target molecules .

Synthesis typically involves the reaction of ethyl 4-methylbenzoate derivatives with chlorosulfonic acid (ClSO₃H) under controlled conditions.

Eigenschaften

IUPAC Name |

ethyl 3-chlorosulfonyl-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXNHYWLMGGEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : EDCB has shown promising antimicrobial properties against several pathogens, including E. coli and Staphylococcus aureus. It exhibits potential as a lead compound for developing new antibiotics due to its ability to inhibit microbial growth effectively.

- Anticancer Properties : Studies indicate that EDCB can induce cytotoxic effects on human cancer cell lines, suggesting its potential role in cancer treatment. Research is ongoing to explore its mechanisms of action and efficacy in vivo .

2. Organic Synthesis

- Intermediate in Drug Development : EDCB serves as an important intermediate in synthesizing various pharmaceutical compounds. It has been utilized to create bidentate ligands that have applications in catalysis and materials science .

- C-H Amination Reactions : Recent research highlights the use of EDCB in P450-catalyzed C-H amination reactions, demonstrating its utility in synthesizing complex organic molecules through innovative enzymatic pathways .

Data Table: Applications of EDCB

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of EDCB revealed that it significantly inhibited the growth of Candida albicans and Staphylococcus aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis, making it a candidate for further development into a therapeutic agent against resistant strains.

Case Study 2: C-H Amination

In a recent publication, researchers demonstrated the successful application of EDCB in P450-catalyzed intramolecular C-H amination reactions. The study reported high yields and regioselectivity, showcasing EDCB's potential as a versatile building block in organic synthesis .

Wirkmechanismus

The mechanism by which Ethyl 3-(chlorosulfonyl)-4-methylbenzoate exerts its effects depends on the specific application. In biochemical research, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

Methyl vs. Ethyl Ester : Methyl 3-(chlorosulfonyl)-4-ethylbenzoate (MW 262.71) differs from the target compound by having a methyl ester (-COOMe) and an ethyl substituent at the 4-position, resulting in reduced steric bulk compared to the ethyl ester (-COOEt) in the target .

Phenyl vs. Benzene Backbone: Ethyl 3-[4-(chlorosulfonyl)phenyl]prop-2-enoate contains a conjugated alkene and a chlorosulfonyl group on a phenyl ring, enhancing electrophilicity for Michael addition reactions .

Sulfonamide vs. Chlorosulfonyl : Ethyl 2-(N-substituted-sulfamoyl)acetates (e.g., compound 3d ) replace the reactive chlorosulfonyl group with a sulfonamide, altering their reactivity toward nucleophiles.

Physicochemical Properties

- Solubility : Ethyl ester derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., dichloromethane, ethyl acetate), as evidenced by purification methods for compound 7a .

- Stability : Chlorosulfonyl compounds are moisture-sensitive and typically stored under inert conditions .

Biologische Aktivität

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is a sulfonyl halide compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(chlorosulfonyl)-4-methylbenzoate features a chlorosulfonyl group attached to a benzoate moiety, which is known for its high reactivity. The molecular formula is with a molecular weight of approximately 292.74 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis and a potential candidate for biological applications.

The primary mechanism of action for ethyl 3-(chlorosulfonyl)-4-methylbenzoate involves its ability to react with nucleophiles. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter biological activity. This reactivity is significant for enzyme inhibition studies and protein modification research, as it allows for the exploration of interactions between the compound and various biological targets .

Biological Activity

Research indicates that compounds similar to ethyl 3-(chlorosulfonyl)-4-methylbenzoate often exhibit various biological activities, including:

- Antimicrobial Properties : Compounds containing chlorosulfonyl groups have been studied for their potential as antimicrobial agents. Ethyl 3-(chlorosulfonyl)-4-methylbenzoate may exhibit similar properties due to its reactive functional groups.

- Enzyme Inhibition : The compound's ability to interact with enzymes through covalent modification positions it as a candidate for studying enzyme inhibition mechanisms.

- Anticancer Activity : Some studies suggest that sulfonamide derivatives can exhibit anticancer properties, warranting further investigation into ethyl 3-(chlorosulfonyl)-4-methylbenzoate's potential in cancer research .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of sulfonamide derivatives, ethyl 3-(chlorosulfonyl)-4-methylbenzoate was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further structural modifications could enhance its efficacy and selectivity .

Case Study: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of ethyl 3-(chlorosulfonyl)-4-methylbenzoate demonstrated that it effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This finding highlights its utility in drug development and toxicology studies, where understanding enzyme interactions is crucial .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) serves as a prime site for nucleophilic attack due to its electrophilic sulfur center. Common nucleophiles include amines, alcohols, and thiols, leading to sulfonamides, sulfonate esters, or thiosulfonates, respectively.

Reaction Conditions and Products

| Nucleophile | Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Room temperature, pyridine | Ethyl 3-(sulfonamido)-4-methylbenzoate | 85 | |

| Methanol | Reflux, triethylamine | Ethyl 3-(methoxysulfonyl)-4-methylbenzoate | 78 | |

| Sodium thiophenolate | DCM, 0°C | Ethyl 3-(phenylthiosulfonyl)-4-methylbenzoate | 72 |

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism: (1) nucleophilic attack on sulfur, forming a tetrahedral intermediate, and (2) chloride elimination. Pyridine or triethylamine is often used to neutralize HCl byproducts.

Oxidation and Reduction Reactions

The chlorosulfonyl group and nitro/methyl substituents (if present) influence redox behavior.

Oxidation

-

Sulfonic Acid Formation : Treatment with H₂O₂ in acetic acid converts the chlorosulfonyl group to a sulfonic acid (-SO₃H).

Yield : >90% under optimized conditions.

Reduction

-

Sulfonyl to Sulfhydryl : LiAlH₄ reduces the chlorosulfonyl group to a thiol (-SH).

Note : Over-reduction may occur, necessitating strict temperature control (-20°C).

Cross-Coupling and Functionalization

The benzene ring’s methyl and ester groups enable further derivatization:

-

Friedel-Crafts Alkylation : The methyl group directs electrophilic substitution, facilitating alkylation at the para position .

-

Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid.

Stability and Side Reactions

-

Hydrolysis Sensitivity : The chlorosulfonyl group hydrolyzes in aqueous media, requiring anhydrous conditions during synthesis.

-

Thermal Decomposition : Prolonged heating (>100°C) may lead to SO₂ elimination, forming a sulfene intermediate.

Comparative Reactivity

The presence of both chlorosulfonyl and ester groups distinguishes this compound from analogs:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| Ethyl 3-(chlorosulfonyl)-4-methylbenzoate | -SO₂Cl, -COOEt | High electrophilicity at sulfur |

| Methyl 4-(chlorosulfonyl)benzoate | -SO₂Cl, -COOMe | Similar reactivity, lower steric hindrance |

| 4-Bromo-3-chlorosulfonyl-benzoic acid | -SO₂Cl, -COOH | Enhanced acidity due to -COOH |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.